molecular formula C24H28N2O5 B13532449 (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-isoleucyl-L-alanine CAS No. 134716-88-4

(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-isoleucyl-L-alanine

Cat. No.: B13532449
CAS No.: 134716-88-4
M. Wt: 424.5 g/mol
InChI Key: QJMJWSHTGRDZNQ-GXZWQRSESA-N
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Description

(2S)-2-[(2S,3S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]propanoic acid: is a complex organic compound with a specific stereochemistry. This compound is often studied for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group, makes it a valuable intermediate in peptide synthesis and other organic reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(2S,3S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]propanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Protection of the amine group: The amine group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.

    Formation of the peptide bond: The protected amino acid is coupled with another amino acid or peptide using coupling reagents such as HATU or EDCI in the presence of a base like DIPEA.

    Deprotection: The Fmoc group is removed using a base such as piperidine, revealing the free amine group for further reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated peptide synthesizers are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine or methyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: : The compound is used as an intermediate in the synthesis of peptides and other complex organic molecules. Its Fmoc protecting group is particularly valuable in solid-phase peptide synthesis.

Biology: : In biological research, the compound is used to study protein interactions and enzyme mechanisms. It can be incorporated into peptides to investigate their biological activity.

Medicine: : The compound has potential applications in drug development, particularly in the design of peptide-based therapeutics. Its unique structure allows for the creation of peptides with specific biological functions.

Industry: : In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile building block for complex molecules.

Mechanism of Action

The mechanism of action of (2S)-2-[(2S,3S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]propanoic acid depends on its specific application. In peptide synthesis, the Fmoc group protects the amine group, preventing unwanted reactions. During deprotection, the Fmoc group is removed, allowing the amine group to participate in peptide bond formation.

Molecular Targets and Pathways: The compound’s molecular targets and pathways vary based on its use. In biological systems, it may interact with enzymes, receptors, or other proteins, influencing their activity and function.

Comparison with Similar Compounds

    (2S)-2-[(2S,3S)-2-({[(tert-Butoxycarbonyl]amino)-3-methylpentanamido]propanoic acid: Similar in structure but uses a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.

    (2S)-2-[(2S,3S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-ethylpentanamido]propanoic acid: Similar structure with an ethyl group instead of a methyl group.

Uniqueness: The uniqueness of (2S)-2-[(2S,3S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]propanoic acid lies in its specific stereochemistry and the presence of the Fmoc protecting group. This combination allows for precise control in peptide synthesis and other organic reactions, making it a valuable tool in research and industry.

Properties

CAS No.

134716-88-4

Molecular Formula

C24H28N2O5

Molecular Weight

424.5 g/mol

IUPAC Name

(2S)-2-[[(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]amino]propanoic acid

InChI

InChI=1S/C24H28N2O5/c1-4-14(2)21(22(27)25-15(3)23(28)29)26-24(30)31-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,14-15,20-21H,4,13H2,1-3H3,(H,25,27)(H,26,30)(H,28,29)/t14-,15-,21-/m0/s1

InChI Key

QJMJWSHTGRDZNQ-GXZWQRSESA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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